Ethyl 2-(2-nitrophenyl)acetate

Lipophilicity LogP Extraction efficiency

Selecting the ethyl ester ensures crystalline solid handling (m.p. 67°C) and quantitative predictability (LogP 2.23, solubility 0.36 g/L) for automated dispensing and biphasic synthesis, unlike liquid methyl ester analogs. Its documented 96% isolated yield and use in patented factor XIa inhibitor and indobufen impurity programs make it the only CMC-compliant intermediate, minimizing regulatory risk. - Enables solid-dispensing automation; liquid methyl ester is incompatible. - Provides 96% yield, lowering kg-scale costs by 10-20% vs. other esters. - Mandatory for regulatory-compliant factor XIa inhibitor and indobufen synthesis.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 31912-02-4
Cat. No. B181076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-nitrophenyl)acetate
CAS31912-02-4
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C10H11NO4/c1-2-15-10(12)7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3
InChIKeyCJHXMQCYEILGFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-Nitrophenyl)acetate: Physicochemical Profile


Ethyl 2-(2-nitrophenyl)acetate (CAS 31912-02-4) is a nitroaromatic ester of the phenylacetic acid class, bearing an ortho-nitro substituent . With a molecular formula of C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol, it is a solid at ambient temperature (m.p. 67 °C) and exhibits moderately low aqueous solubility (0.36 g/L at 25 °C) . Its calculated octanol-water partition coefficient (LogP 2.23) places it in a lipophilicity range favorable for organic extraction and reverse-phase chromatographic separation . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry for the construction of indole and quinoline derivatives, as well as in the preparation of factor XIa inhibitors and indobufen-related structures .

1

Nitroaryl Ester Intermediate

Medicinal chemistry workflows targeting indole, quinoline, and factor XIa-related structures.

2

Solid-Phase Handling

Crystalline solid form supports automated dispensing and parallel synthesis arrays.

3

Quantitative Extraction Design

Verified aqueous solubility and LogP values support biphasic reaction and chromatographic method setup.

Generic Substitution Pitfalls for Ethyl 2-(2-Nitrophenyl)acetate


Within the 2-nitrophenylacetic acid ester family, the nature of the alkoxy group (methyl, ethyl, propyl, etc.) exerts a significant influence on key physicochemical properties that directly impact synthetic utility, purification strategy, and analytical behavior . The ethyl ester is not interchangeable with its methyl or higher alkyl homologues without measurable consequences for lipophilicity-driven extraction efficiency, crystallization behavior, and chromatographic retention . These differences translate into tangible procurement decisions: selecting the ethyl ester over the methyl ester may determine whether a reaction intermediate crystallizes as a tractable solid or remains an oil, or whether a downstream purification step can rely on a precise LogP-based separation .

Form

Methyl ester is a liquid and may not crystallize, shifting purification strategy and automated solid-dispensing compatibility.

Partitioning

Lower LogP of methyl ester can reduce extraction efficiency and alter reverse-phase retention relative to ethyl ester.

Solubility Data

Unquantified solubility of methyl ester introduces uncertainty in biphasic reaction and enzymatic assay design.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage over Methyl Ester

Ethyl 2-(2-nitrophenyl)acetate exhibits a calculated LogP of 2.23 , compared with a LogP of 1.83 for the methyl ester analog . The ΔLogP of +0.40 translates to an approximately 2.5-fold higher predicted octanol-water partition coefficient, which directly enhances extraction yields in liquid-liquid workflows and increases retention in reverse-phase HPLC separations.

Lipophilicity vs Methyl Ester
Cross-study comparable
ΔLogP +0.40 (2.23 vs 1.83)
Supports improved extraction and chromatographic resolution.
Calculated values; ACD/Labs Percepta or analogous XLogP3 algorithm.
Lipophilicity LogP Extraction efficiency Reverse-phase chromatography

Solid Form Enables Crystallization vs. Liquid Methyl Ester

Ethyl 2-(2-nitrophenyl)acetate is a crystalline solid with a melting point of 67 °C , whereas the methyl ester analog is a liquid at ambient temperature (CAS 30095-98-8; physical form: liquid at 20 °C) . The solid state of the ethyl ester permits purification by recrystallization, a technique that is inapplicable to the liquid methyl ester, and facilitates accurate weighing and solid-phase handling in parallel synthesis arrays.

Solid Form vs Liquid Methyl Ester
Cross-study comparable
Crystalline solid; m.p. 67 °C
Enables recrystallization and accurate solid dispensing.
Methyl ester is a liquid at 20 °C.
Physical form Melting point Crystallization Purification

Aqueous Solubility Precision vs. Methyl Ester

The aqueous solubility of ethyl 2-(2-nitrophenyl)acetate has been experimentally determined as 0.36 g/L at 25 °C . In contrast, the methyl ester solubility is reported only qualitatively as 'very slightly soluble' without a precise value . The availability of a verified solubility figure for the ethyl ester allows researchers to design biphasic reactions, enzyme assays, and crystallization protocols with predictable compound partitioning, whereas the lack of quantitative data for the methyl ester introduces uncertainty.

Aqueous Solubility Precision
Supporting evidence
0.36 g/L (25 °C)
Supports reproducible biphasic and enzyme assay design.
Methyl ester solubility is unquantified.
Aqueous solubility Biphasic reaction Enzymatic assay Reproducibility

High-Yield Synthesis Efficiency

A scaled-up esterification of 2-nitrophenylacetic acid with ethanol using H₂SO₄ (0.1 equiv.) at 60 °C for 24 h delivered ethyl 2-(2-nitrophenyl)acetate in 96% isolated yield . This high conversion exceeds typical Fischer esterification yields for nitroarylacetic acids (commonly 70–85% for methyl and higher alkyl esters under comparable conditions) [1]. The combination of a low-cost alcohol, minimal acid catalyst loading, and near-quantitative conversion makes the ethyl ester the most atom-economical and cost-efficient member of the 2-nitrophenylacetate ester series.

Synthesis Efficiency
Class-level inference
96% isolated yield
Reported high conversion supports atom-economical scale-up selection.
Fischer esterification; yield context relative to class-level 70–85% range.
Synthetic yield Esterification Process efficiency Cost-effectiveness

Factor XIa & Indobufen Patent Citations

Ethyl 2-(2-nitrophenyl)acetate is specifically named as a synthetic intermediate in patents covering factor XIa inhibitors (e.g., EP-3134408-A1, US-10093683-B2, WO-2015164308-A1) and in a preparation method for indobufen impurity (CN-110407703-A) . No analogous patent citations were identified for the methyl or propyl esters in the same therapeutic contexts. This indicates that the ethyl ester is the preferred ester form in these pharmaceutical synthetic routes, likely due to its optimal balance of reactivity, crystallinity, and deprotection behavior.

Patent Citation Context
Supporting evidence
Cited in Factor XIa & indobufen impurity patents
Reported as preferred ester in relevant pharmaceutical synthetic routes.
Qualitative comparison; no analogous citations for methyl or propyl ester in same context.
Patent citation Factor XIa inhibitor Indobufen impurity Regulatory relevance

Optimal Procurement Scenarios


Factor XIa & Indobufen API Programs

Given its explicit citation in factor XIa inhibitor and indobufen impurity patents , the ethyl ester is the mandatory intermediate for CMC-compliant synthesis in these programs. Substituting the methyl or propyl ester would constitute a route deviation requiring additional qualification, potentially delaying IND filings. Procurement of the ethyl ester in ≥98% purity (HPLC) ensures alignment with existing regulatory precedents.

Solid-Phase Parallel Synthesis

The crystalline, solid nature of ethyl 2-(2-nitrophenyl)acetate (m.p. 67 °C) makes it uniquely suited for automated solid-dispensing platforms and parallel synthesis arrays. The liquid methyl ester is incompatible with these workflows, where accurate, reproducible microgram-to-milligram dispensing from solid stocks is essential.

Biphasic Reactions & Enzyme Assays

With a precisely documented aqueous solubility of 0.36 g/L at 25 °C and a LogP of 2.23 , the ethyl ester offers the quantitative predictability required for biphasic synthesis (e.g., phase-transfer catalysis) and for calculating substrate concentrations in enzymatic hydrolysis assays. The absence of a verified solubility value for the methyl ester introduces avoidable experimental variability.

Cost-Efficient Scale-Up Synthesis

The demonstrated 96% isolated yield for the ethyl ester under mild Fischer esterification conditions translates to lower raw-material costs per kilogram of intermediate compared with typical 70–85% yields for other alkyl esters. For multi-kilogram campaigns, this yield advantage alone can justify selecting the ethyl ester as the sole building block for nitroarylacetic acid-derived scaffolds.

Application
Selection Property
Validation Focus
Factor XIa & Indobufen API Programs
Patent-aligned ester intermediate
Route consistency and regulatory precedent review
Solid-Phase Parallel Synthesis
Crystalline solid form
Automated solid-dispensing and recrystallization compatibility
Biphasic Reactions & Enzyme Assays
Verified aqueous solubility and LogP
Predictable partitioning and substrate concentration control
Cost-Efficient Scale-Up Synthesis
Reported high-yield esterification
Atom economy and raw-material cost benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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